A Technical Guide to Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine (tBuMePhos): A Cornerstone Ligand in Modern Catalysis
A Technical Guide to Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine (tBuMePhos): A Cornerstone Ligand in Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advent of a Powerful Catalytic Tool
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine, more commonly known by its trivial name tBuMePhos , is a highly effective and versatile organophosphorus compound.[1] It belongs to the class of electron-rich, bulky monophosphine ligands that have revolutionized the field of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions.[2][3][4] Its unique structural architecture, featuring sterically demanding di-tert-butylphosphine and 2'-methylbiphenyl groups, imparts exceptional catalytic activity, stability, and selectivity.[1][5] This guide provides an in-depth technical overview of tBuMePhos, encompassing its fundamental properties, synthesis, mechanism of action, and applications in organic synthesis, with a focus on providing actionable insights for laboratory and process development settings.
Core Molecular Attributes and Physicochemical Properties
tBuMePhos is a white to light yellow crystalline solid under ambient conditions, characterized by its air-sensitive nature, which necessitates handling under an inert atmosphere.[5][6] The structural combination of bulky tert-butyl groups and a biphenyl backbone creates a unique steric and electronic environment around the phosphorus atom, which is crucial for its catalytic efficacy.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₉P | [1][5][6] |
| Molecular Weight | 312.43 g/mol | [1][5] |
| CAS Number | 255837-19-5 | [1][5][6] |
| Appearance | White to light yellow crystalline powder/solid | [1][5][6] |
| Melting Point | 90-95 °C | [1] |
| Solubility | Soluble in many organic solvents | |
| Synonyms | 2-(Di-tert-butylphosphino)-2'-methylbiphenyl, t-Butyl MePhos | [1][7] |
Synthesis of tBuMePhos: A Practical Approach
The synthesis of tBuMePhos and related biaryl phosphine ligands typically involves the coupling of a di-tert-butylphosphine source with a suitable biphenyl precursor. A common synthetic route involves the phosphination of a 2'-methyl-[1,1'-biphenyl]-2-yl derivative.[5]
A general, illustrative synthesis is outlined below. Note that specific conditions can be optimized for scale and purity requirements.
Illustrative Synthetic Workflow
Caption: Generalized synthetic workflow for tBuMePhos.
The Role of tBuMePhos in Catalysis: Mechanistic Insights
tBuMePhos functions as a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. Its efficacy stems from its ability to stabilize the palladium center, promoting the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura), and reductive elimination.
The bulky tert-butyl groups on the phosphorus atom create a large cone angle, which favors the formation of monoligated palladium(0) species, L-Pd(0), in solution. This coordinatively unsaturated species is highly reactive towards the oxidative addition of aryl halides or triflates. The electron-rich nature of the phosphine further facilitates this crucial step.
The Suzuki-Miyaura Cross-Coupling Cycle with a tBuMePhos-Pd Catalyst
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Applications in Organic Synthesis: Protocols and Performance
tBuMePhos has demonstrated exceptional performance in a wide range of cross-coupling reactions, enabling the synthesis of complex molecules in the pharmaceutical, materials science, and agrochemical industries.[1][8]
Palladium-Catalyzed Monoarylation of Ketones
tBuMePhos is a ligand of choice for the palladium-catalyzed monoarylation of ketones, a transformation that is often challenging due to competing side reactions.
Typical Experimental Protocol:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, a vial is charged with a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and tBuMePhos (typically in a 1:2 Pd:ligand ratio) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane). The mixture is stirred at room temperature for 15-30 minutes.
-
Reaction Setup: To a separate oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the ketone, aryl halide, and a suitable base (e.g., NaOtBu, K₃PO₄).
-
Initiation: The pre-formed catalyst solution is then transferred to the reaction vessel via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and monitored by an appropriate analytical technique (e.g., GC-MS, LC-MS, TLC).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, quenched with an aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography or crystallization.
Performance Data in Suzuki-Miyaura Coupling
The following table summarizes representative data for the Suzuki-Miyaura coupling of challenging substrates, highlighting the efficacy of tBuMePhos-based catalytic systems.
| Aryl Halide | Boronic Acid | Base | Pd Source (mol%) | Ligand (mol%) | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-m-xylene | o-Tolylboronic acid | K₃PO₄ | Pd₂(dba)₃ (0.5) | tBuMePhos (2.0) | 90 | >95 (conversion) | [9] |
| Aryl Chloride | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ (1.0) | tBuMePhos (2.0) | 100 | High | [2][3] |
| Sterically Hindered Aryl Bromide | Hindered Arylboronic acid | KF | Pd(OAc)₂ (1.5) | tBuMePhos (3.0) | RT | >80 | [2] |
Safety and Handling
tBuMePhos is an air-sensitive solid and may cause skin and eye irritation.[5] It should be handled in a well-ventilated fume hood or glovebox, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry place under an inert atmosphere.
Conclusion
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine (tBuMePhos) has established itself as a powerful and indispensable ligand in the toolkit of the modern synthetic chemist. Its unique combination of steric bulk and electron-richness enables a broad scope of challenging cross-coupling reactions with high efficiency and selectivity. Understanding its properties, synthesis, and mechanism of action is key to leveraging its full potential in the development of novel synthetic methodologies and the efficient production of valuable chemical entities.
References
-
LookChem. Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine. Available at: [Link]
-
Protheragen. 2-Di-t-butylphosphino-2'-methylbiphenyl. Available at: [Link]
-
PubChem. 2-(Di-tert-butylphosphino)biphenyl. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-(1,1'-biphenyl)-2-yl)phosphine. National Center for Biotechnology Information. Available at: [Link]
-
AbacipharmTech. Di-tert-butyl(2-methyl-[1,1-biphenyl]-2-yl)phosphine. Available at: [Link]
-
Scientific Laboratory Supplies. 2-Di(tert-butyl)phosphino-2,4,6-triisopropyl-3-methoxy-6-methylbiphenyl, 97%. Available at: [Link]
- Huang, J., et al. (n.d.). A Versatile Pd(0)
-
ResearchGate. Di-tert-butyl(methyl)phosphine. Available at: [Link]
-
Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26863-26871. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461–1473. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. Available at: [Link]
-
ResearchGate. Suggested phosphine dosages and target terminal concentrations for effective fumigation. Available at: [Link]
-
Bakher, A. A., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(15), 2446-2457. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Buy Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine | 255837-19-5 [smolecule.com]
- 6. Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine|lookchem [lookchem.com]
- 7. 2-Di-t-butylphosphino-2'-methylbiphenyl - Protheragen [protheragen.ai]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
